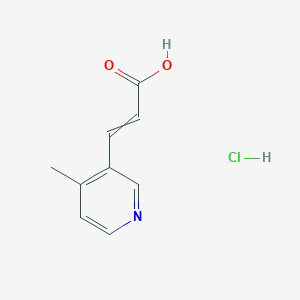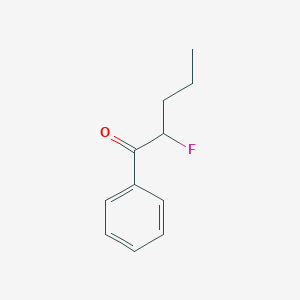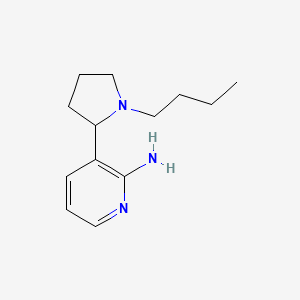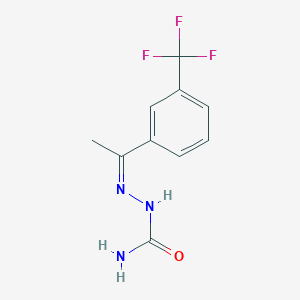![molecular formula C8H15NO B15061575 [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of alpha-diazoacetates in the presence of a ruthenium (II) catalyst can facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
科学的研究の応用
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of [(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound also features a bicyclic structure with a nitrogen atom and is used in antiviral medications.
Uniqueness
[(1R,6R)-7-methyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-6-7-4-9-3-2-8(6,7)5-10/h6-7,9-10H,2-5H2,1H3/t6?,7-,8-/m1/s1 |
InChIキー |
HFPJUTTXAVTHSX-SPDVFEMOSA-N |
異性体SMILES |
CC1[C@@H]2[C@]1(CCNC2)CO |
正規SMILES |
CC1C2C1(CCNC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)





![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)

![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)

